molecular formula C17H28O2 B1254577 Scleropyric acid

Scleropyric acid

カタログ番号 B1254577
分子量: 264.4 g/mol
InChIキー: PZTFGAULNIGNTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Scleropyric acid is a straight-chain fatty acid that is heptadecanoic acid with a terminal double bond and a triple bond at position 12. Isolated from the twigs of Scleropyrum wallichianum, it exhibits antimycobacterial and antiplasmodial activities. It has a role as a metabolite, an antiplasmodial drug and an antimycobacterial drug. It is an acetylenic fatty acid, a long-chain fatty acid and a straight-chain fatty acid.

科学的研究の応用

Antimycobacterial and Anti-Plasmodial Properties

Scleropyric acid, extracted from the twigs of Scleropyrum wallichianum, has been identified as having significant antimycobacterial and antiplasmodial activities. It exhibited an MIC value of 25 microg/ml against mycobacteria and an IC50 value of 7.2 microg/ml in antiplasmodial activity, showing potential for use in treating diseases like tuberculosis and malaria (Suksamrarn et al., 2005).

Inflammation and Multiple Sclerosis

While the direct research on scleropyric acid in the context of inflammation and multiple sclerosis (MS) is limited, there's significant research on related compounds and their effects on MS. For example, fumaric acid esters, with similar structural properties, have been shown to prevent NLRP3 inflammasome-mediated pyroptosis in human macrophages, potentially contributing to therapeutic effects in MS (Miglio et al., 2015). Additionally, the modulation of fatty acids, including butyric acid, has been associated with gut microbiota dysbiosis and inflammation in MS, suggesting a potential link to scleropyric acid due to its classification as an unsaturated carboxylic acid (Saresella et al., 2020).

Bone Formation and Osteoporosis

Research on compounds structurally related to scleropyric acid has shown potential applications in bone formation and osteoporosis treatment. For instance, studies on sclerostin, a glycoprotein, indicate its role as a negative regulator of bone formation. Inhibition of sclerostin has been shown to increase bone formation, mass, and strength in models of postmenopausal osteoporosis (Li et al., 2009).

特性

製品名

Scleropyric acid

分子式

C17H28O2

分子量

264.4 g/mol

IUPAC名

heptadec-16-en-12-ynoic acid

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2H,1,3-4,7-16H2,(H,18,19)

InChIキー

PZTFGAULNIGNTB-UHFFFAOYSA-N

正規SMILES

C=CCCC#CCCCCCCCCCCC(=O)O

同義語

scleropyric acid

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Scleropyric acid
Reactant of Route 2
Reactant of Route 2
Scleropyric acid
Reactant of Route 3
Scleropyric acid
Reactant of Route 4
Scleropyric acid
Reactant of Route 5
Reactant of Route 5
Scleropyric acid
Reactant of Route 6
Scleropyric acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。